![molecular formula C6H5FN2O4S B1520823 2-Fluoro-4-nitrobenzenesulfonamide CAS No. 1204574-82-2](/img/structure/B1520823.png)
2-Fluoro-4-nitrobenzenesulfonamide
Overview
Description
2-Fluoro-4-nitrobenzenesulfonamide, also known as FBS, is a chemical compound with the molecular formula C6H5FN2O4S and a molecular weight of 220.18 g/mol . It has garnered interest in the scientific community due to its potential applications in various fields of research.
Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-nitrobenzenesulfonamide consists of a benzene ring substituted with a fluoro group, a nitro group, and a sulfonamide group .Chemical Reactions Analysis
While specific chemical reactions involving 2-Fluoro-4-nitrobenzenesulfonamide are not mentioned in the search results, related compounds like 4-Nitrobenzenesulfonamide have been reported to react with diazacrown ether to form molecular complexes .Scientific Research Applications
Versatile Tool for Secondary Amine Synthesis
2- and 4-Nitrobenzenesulfonamides, including 2-Fluoro-4-nitrobenzenesulfonamide, are used to prepare secondary amines. These compounds undergo smooth alkylation, leading to N-alkylated sulfonamides in near-quantitative yields. They are then easily deprotected to give secondary amines in high yields, demonstrating their usefulness in amine synthesis (Fukuyama, Jow, & Cheung, 1995).
Corrosion Inhibition in Metals
2-Fluoro-4-nitrobenzenesulfonamide is involved in derivatives that act as corrosion inhibitors for metals like iron. Quantum chemical calculations and molecular dynamics simulations have been used to explore the adsorption and inhibition properties of these derivatives (Kaya et al., 2016).
Solid-Phase Synthesis Applications
This compound is utilized in solid-phase synthesis, serving as an intermediate for various chemical transformations. It has been applied in creating diverse privileged scaffolds, indicating its significant role in synthetic chemistry (Fülöpová & Soural, 2015).
Electrochemical Studies
Studies on the electrochemical reduction processes of 2-Fluoro-4-nitrobenzenesulfonamide contribute to understanding its behavior in different chemical contexts. These processes are important for developing new electrochemical applications (Pérez-Jiménez & Frontana, 2012).
Thermochemical Investigations
The energies of combustion and enthalpies of formation for compounds like 2-Fluoro-4-nitrobenzenesulfonamide are determined using combustion calorimetry. This information is crucial for understanding the thermochemical properties of these compounds (Camarillo & Flores, 2010).
Molecular Structure Analysis
Advanced techniques such as X-ray crystallography, NMR, and vibrational spectroscopy provide insights into the molecular structure and properties of 2-Fluoro-4-nitrobenzenesulfonamide, contributing to a deeper understanding of its chemical behavior (Sweeney, McArdle, & Aldabbagh, 2018).
Synthesis of Complex Molecules
2-Fluoro-4-nitrobenzenesulfonamide is used in the synthesis of complex molecules, such as specific inhibitors for enzymes like carbonic anhydrases. This demonstrates its potential in the field of bioorganic chemistry (Krasavin et al., 2018).
Safety and Hazards
Future Directions
While specific future directions for 2-Fluoro-4-nitrobenzenesulfonamide are not mentioned in the search results, related compounds like Benzenesulfonamide have been used in the synthesis of dyes, photochemicals, and disinfectants . They have also been effective in the treatment of proliferative diseases such as cancer . This suggests potential future applications for 2-Fluoro-4-nitrobenzenesulfonamide in similar areas.
Relevant Papers A paper titled “Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study” discusses the synthesis and potential applications of related compounds . Another paper titled “Intramolecular Arylation of 2-Nitrobenzenesulfonamides: A Route to…” discusses the synthesis of related compounds .
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which 2-fluoro-4-nitrobenzenesulfonamide belongs, are known to inhibit carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in physiological processes such as fluid balance and folate synthesis, respectively .
Mode of Action
In general, sulfonamides act as competitive inhibitors, binding to the active site of the enzyme and preventing the substrate from binding . This results in a decrease in the enzyme’s activity.
Biochemical Pathways
Inhibition of carbonic anhydrase can disrupt fluid balance and ph regulation, while inhibition of dihydropteroate synthetase can interfere with folate synthesis .
Result of Action
Generally, the inhibition of target enzymes by sulfonamides can lead to physiological changes such as altered fluid balance and disrupted folate synthesis .
properties
IUPAC Name |
2-fluoro-4-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O4S/c7-5-3-4(9(10)11)1-2-6(5)14(8,12)13/h1-3H,(H2,8,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRIWZZRAVYMHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-nitrobenzenesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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